Betamethasone sodium phosphate

Vue d'ensemble

Description

Betamethasone sodium phosphate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is the disodium salt of the phosphate ester of betamethasone . It is used to treat many different inflammatory conditions such as allergic reactions, ulcerative colitis, arthritis, lupus, multiple sclerosis, inflammation of the joints or tendons, and problems caused by low adrenal gland hormone levels .

Synthesis Analysis

Betamethasone Sodium Phosphate is synthesized through a series of chemical reactions. The process involves dissolving about 50mg of Betamethasone Sodium Phosphate in a mixture of 10mL of water and 5mL of 2N sulfuric acid . The solution is then diluted with water to 25.0mL, mixed, and allowed to stand at room temperature for 30 minutes .

Molecular Structure Analysis

The molecular formula of Betamethasone sodium phosphate is C22H28FNa2O8P . It has a molecular weight of 516.40 . The chemical structure is 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21- (disodium phosphate) .

Chemical Reactions Analysis

Betamethasone sodium phosphate is a prodrug that is rapidly hydrolyzed, providing rapidly accessible betamethasone to agonize glucocorticoid receptors . The short-term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Physical And Chemical Properties Analysis

Betamethasone sodium phosphate is a solid substance . It has a molecular weight of 516.40 . It is stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Pharmaceutical Quality Control

Betamethasone sodium phosphate is used in pharmaceutical quality control testing . It serves as a standard for ensuring the quality and concentration of the compound in pharmaceutical products, which is crucial for safe and effective medication delivery .

Analytical Calibration

In analytical chemistry, it is employed for calibration purposes in various analytical applications, including chromatographic and spectrophotometric techniques. This ensures accurate and precise measurements in research and development settings .

Clinical Therapeutics

Clinically, Betamethasone sodium phosphate is part of compound medicines used to treat a range of glucocorticoid-sensitive acute and chronic diseases , such as asthma, rheumatoid arthritis, and systemic lupus erythematosus. Its effectiveness in these treatments is often a subject of research to optimize therapeutic protocols .

Electrochemical Sensing

In the field of electrochemistry, Betamethasone sodium phosphate has been utilized as an electroactive material in the design of ion-selective electrodes (ISEs). These electrodes are used to detect the presence of specific ions in solutions, which has applications in various scientific and industrial processes .

Mécanisme D'action

Target of Action

Betamethasone Sodium Phosphate primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune system and inflammatory response .

Mode of Action

Betamethasone Sodium Phosphate is a prodrug that is rapidly hydrolyzed, providing rapidly accessible betamethasone to agonize glucocorticoid receptors . This interaction with its targets leads to a variety of changes, including the suppression of the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor, and reduced production of interleukins, TNF-α, GM-CSF .

Biochemical Pathways

The interaction of Betamethasone Sodium Phosphate with glucocorticoid receptors affects several biochemical pathways. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes, fibroblasts, reverses capillary permeability, and lysosomal stabilization at the cellular level to prevent or control inflammation .

Pharmacokinetics

Betamethasone Sodium Phosphate exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. As a prodrug, it is rapidly hydrolyzed, providing rapidly accessible betamethasone . The bioavailability of betamethasone can be decreased when combined with sodium bicarbonate .

Result of Action

The action of Betamethasone Sodium Phosphate leads to a variety of molecular and cellular effects. It works on the immune system to help relieve swelling, redness, itching, and allergic reactions . It also suppresses the immune system and increases the risk of infection with any pathogen, including viral, bacterial, fungal, protozoan, or helminthic pathogens .

Action Environment

The action, efficacy, and stability of Betamethasone Sodium Phosphate can be influenced by various environmental factors. For instance, static electricity may accumulate and ignite suspended dust causing an explosion. Therefore, adequate precautions, such as electrical grounding and bonding, or inert atmospheres, are necessary .

Safety and Hazards

Betamethasone sodium phosphate is considered hazardous. It can cause serious side effects such as fast, slow, or irregular heartbeats; blurred vision, tunnel vision, eye pain, or seeing halos around lights; bumps on the skin, or raised blotches (purple, pink, brown, or red); chest pain, swollen glands; a seizure; swelling, rapid weight gain, shortness of breath; any wound that will not heal; pain and swelling or stiffness in your joints with fever or general ill feeling; severe pain in your upper stomach spreading to your back; severe depression, changes in personality, unusual thoughts or behavior; or increased adrenal gland hormones . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Propriétés

IUPAC Name |

disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15-,16-,17-,19-,20-,21-,22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQGRYPOISRTQ-LWCNAHDDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNa2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

360-63-4 (parent) | |

| Record name | Betamethasone sodium phosphate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047137 | |

| Record name | Betamethasone 21-phosphate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betamethasone sodium phosphate | |

CAS RN |

151-73-5 | |

| Record name | Betamethasone sodium phosphate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone 21-phosphate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11β,16β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BK02SCL3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

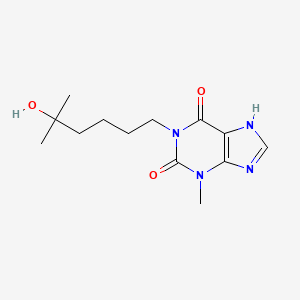

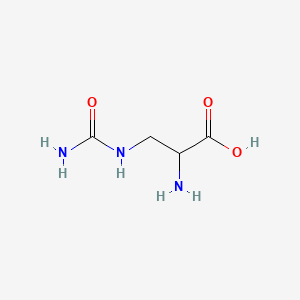

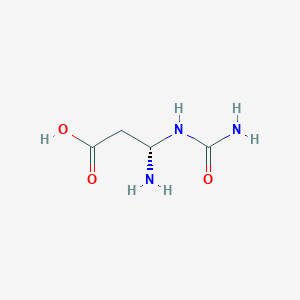

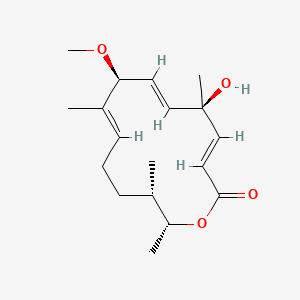

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

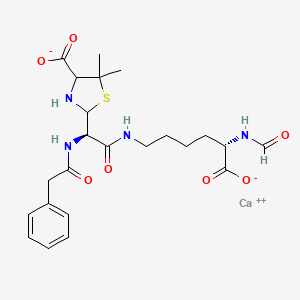

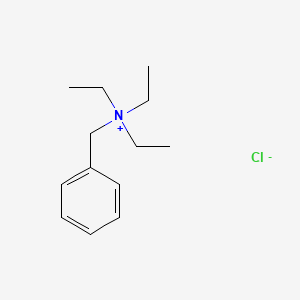

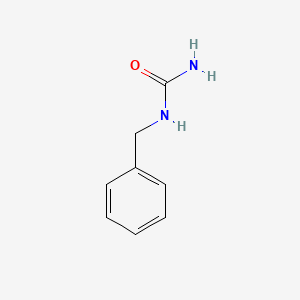

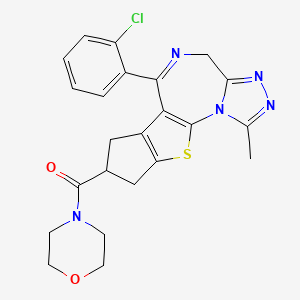

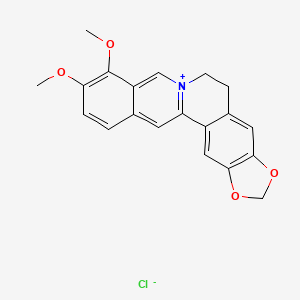

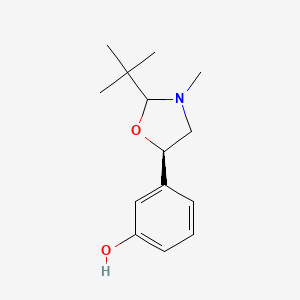

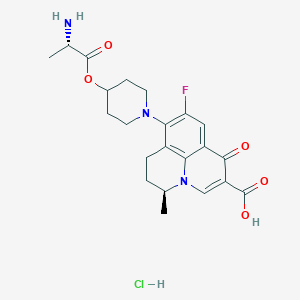

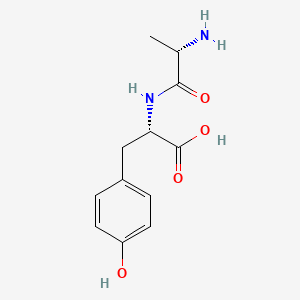

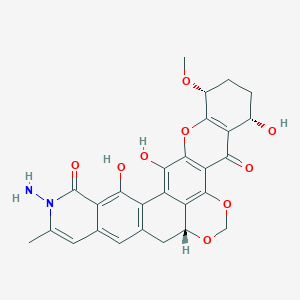

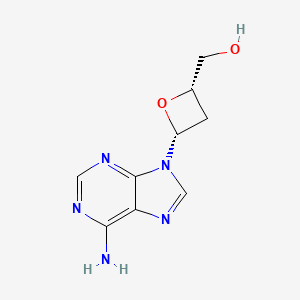

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.